molecular formula C27H36N8O7 B1207601 benzyl N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamate CAS No. 78333-16-1

benzyl N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamate

Cat. No.: B1207601
CAS No.: 78333-16-1
M. Wt: 584.6 g/mol
InChI Key: QQAMHXAMINMQBZ-GMAHTHKFSA-N
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Description

This compound is a structurally complex carbamate derivative featuring a benzyl-protected amine, a guanidine group (diaminomethylideneamino), and a 4-nitroanilino substituent. Its stereochemical configuration (S,S) at key positions is critical for its biological interactions, likely influencing binding affinity and selectivity. The guanidine moiety contributes to strong hydrogen-bonding capabilities, a feature common in protease inhibitors or kinase-targeting agents .

Properties

IUPAC Name

benzyl N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N8O7/c1-17(2)23(34-27(39)42-16-18-7-4-3-5-8-18)25(38)31-15-22(36)33-24(37)21(9-6-14-30-26(28)29)32-19-10-12-20(13-11-19)35(40)41/h3-5,7-8,10-13,17,21,23,32H,6,9,14-16H2,1-2H3,(H,31,38)(H,34,39)(H4,28,29,30)(H,33,36,37)/t21-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQAMHXAMINMQBZ-GMAHTHKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(=O)C(CCCN=C(N)N)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)NC(=O)[C@H](CCCN=C(N)N)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N8O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60999688
Record name 2-{[(Benzyloxy)(hydroxy)methylidene]amino}-N-(2-hydroxy-2-{[N~2~-(4-nitrophenyl)arginyl]imino}ethyl)-3-methylbutanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60999688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

584.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78333-16-1
Record name Carbobenzoxyvalyl-glycyl-arginine-4-nitroanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078333161
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{[(Benzyloxy)(hydroxy)methylidene]amino}-N-(2-hydroxy-2-{[N~2~-(4-nitrophenyl)arginyl]imino}ethyl)-3-methylbutanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60999688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Benzyl N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamate is a complex organic compound with significant biological activity. Its structure suggests potential therapeutic applications, particularly in the fields of oncology and regenerative medicine.

Chemical Structure and Properties

The compound has the following chemical properties:

  • Molecular Formula : C27H36N8O7
  • Molecular Weight : 564.7 g/mol
  • IUPAC Name : this compound

Biological Activity

The biological activity of this compound has been explored in several studies, focusing on its effects on cellular processes, particularly in osteoblast differentiation and potential anti-cancer properties.

Osteoblast Differentiation

Research indicates that compounds similar to benzyl N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino) have shown significant stimulation of bone morphogenetic protein (BMP) signaling pathways, which are crucial for osteoblast differentiation. A study highlighted that certain analogues induced osteoblast differentiation in vitro and significantly increased nascent bone formation in vivo at varying doses (1 mg/kg and 5 mg/kg) in rat models .

Compound Effect on Osteoblast Differentiation Dosage (mg/kg) Bone Formation Increase
Analogue 11Induced differentiation12.16-fold
Analogue 11Induced differentiation53.12-fold

While extensive research is still required to elucidate the precise mechanisms by which benzyl N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino] exerts its biological effects, preliminary findings suggest it may act through:

  • Inhibition of Proteosomal Activity : This compound has been noted to inhibit osteoblastic proteosomal activity, which could play a role in its osteogenic effects .
  • BMP Pathway Modulation : Similar compounds have been shown to interact with BMP signaling, crucial for bone formation and repair.

Case Studies

Several case studies have documented the effects of related compounds on bone healing and cancer treatment. For instance, a study involving a related analogue demonstrated significant improvements in fracture healing rates when administered alongside traditional therapies . These findings underscore the potential therapeutic benefits of benzyl N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino].

Comparison with Similar Compounds

Key Observations :

  • The guanidine group differentiates the target compound from others, enabling stronger electrostatic interactions compared to standard amides or carbamates .
  • Stereochemical variations (e.g., S,S vs. R configurations in ) significantly alter molecular recognition, as seen in studies of pyrrolidinyl benzodioxanes ().

Reactivity Differences :

  • The electron-withdrawing nitro group in the target compound may reduce nucleophilicity at adjacent positions compared to electron-donating groups (e.g., hydroxycarbamoyl in ), affecting regioselectivity in reactions .
  • Guanidine-containing analogs (e.g., target compound) may exhibit altered stability under acidic conditions due to protonation of the guanidine moiety, as observed in related protease inhibitors .

Spectroscopic and Computational Comparisons

NMR Analysis ():

Regions of chemical shift divergence in analogs (e.g., positions 29–36 and 39–44 in ) correlate with substituent placement. For the target compound, similar NMR profiling would likely show shifts in regions proximal to the nitroanilino and guanidine groups, aiding structural elucidation.

Mass Spectrometry and Molecular Networking ():

Fragmentation patterns (cosine scores >0.8) would group the target compound with other benzyl carbamates, but unique fragments (e.g., m/z corresponding to nitroanilino loss) would distinguish it from analogs lacking this group.

Tanimoto/Dice Similarity Metrics ():

Computational similarity indices (e.g., Tanimoto <0.7) would highlight low structural overlap with non-guanidine analogs, underscoring the uniqueness of the target compound’s pharmacophore.

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